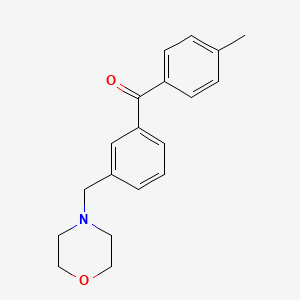

4'-Methyl-3-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4'-Methyl-3-morpholinomethyl benzophenone" appears to be related to a class of benzophenone derivatives that have been studied for various chemical properties and biological activities. While the exact compound is not directly mentioned in the provided papers, the research on similar compounds provides valuable insights into the potential characteristics and applications of such molecules.

Synthesis Analysis

The synthesis of benzophenone analogues, including those with morpholine conjugation, involves multi-step reaction sequences starting from hydroxy-aryl methanones. The process yields a series of derivatives that have been evaluated for their biological activities, particularly as anti-proliferative agents against neoplastic cells. The presence of a methyl group on the benzophenone moiety is crucial for the observed antiproliferative activity, as indicated by the structure-activity relationship studies of these compounds .

Molecular Structure Analysis

Although the exact molecular structure of "4'-Methyl-3-morpholinomethyl benzophenone" is not provided, related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes have been structurally characterized. These compounds exhibit completely planar molecular structures and are packed in a herringbone arrangement, as determined by single-crystal X-ray analysis. Such structural information is critical for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

The photochemical reactions of benzophenone with enamino ketones have been studied, revealing that such reactions can lead to the formation of various products, including oxetanes and N-substituted amino ketones. These reactions demonstrate the reactivity of benzophenone under light irradiation and its potential to engage in cycloaddition reactions with double bonds of enol forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These methods provide insights into the electrochemical behavior and optical properties of the compounds. The planar structure of related benzophenone derivatives suggests that "4'-Methyl-3-morpholinomethyl benzophenone" may also exhibit interesting electronic and optical characteristics that could be relevant for various applications .

科学研究应用

Antineoplastic Potential

A study by Al‐Ghorbani et al. (2017) synthesized novel derivatives of benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. They found that the presence of a methyl group on the benzophenone ring is essential for antiproliferative activity, suggesting potential applications in cancer treatment (Al‐Ghorbani et al., 2017).

Photophore Applications in Biology and Material Science

Dormán et al. (2016) reviewed the use of benzophenone photophores in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of benzophenone are exploited in various applications, including ligand-protein interaction mapping and surface grafting (Dormán et al., 2016).

Photochemistry and Polymerization

Fouassier et al. (1995) investigated the efficiency of excited state processes of photoinitiators of polymerization, including substituted benzophenones. They observed that the reactivity of benzophenone derivatives is influenced by the nature and position of substituents, impacting their use in photopolymerization processes (Fouassier et al., 1995).

Analysis in Food Products

Van Hoeck et al. (2010) developed a method for determining benzophenone and its derivatives in breakfast cereals. This research highlights the importance of benzophenone analysis in food safety and regulation (Van Hoeck et al., 2010).

Migration from Packaging Materials

Ji et al. (2019) studied the migration behaviors of photoinitiators, including benzophenone derivatives, from coated paper to food. Their findings are significant for understanding the impact of packaging materials on food safety (Ji et al., 2019).

Photopolymerization Initiated by Diarylketone/Amine

Sun Meng-zhou (2007) researched the kinetics of photopolymerization of hexanediol diacrylate initiated by benzophenone and its derivatives. This study contributes to the understanding of photoinitiators in the polymerization process (Sun Meng-zhou, 2007).

属性

IUPAC Name |

(4-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBRNKCNOLTSSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643068 |

Source

|

| Record name | (4-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methyl-3-morpholinomethyl benzophenone | |

CAS RN |

898765-03-2 |

Source

|

| Record name | Methanone, (4-methylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。